N-(4-甲基-3-(2-氧代哌啶-1-基)苯基)-3-(4-(甲磺基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

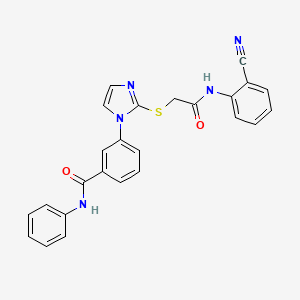

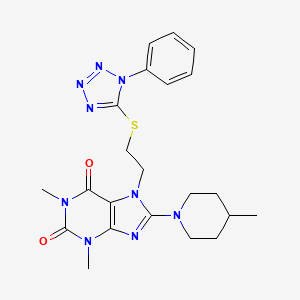

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound that likely contains a sulfonamide group, given the presence of a "methylsulfonyl" moiety in its name. This suggests that the compound could be related to the class of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been demonstrated in the literature. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium leads to the formation of a dianion, which can react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further transformed into 5-alkyl-2(5H)-furanones, as shown in the synthesis of optically active furanones from chiral N-monosubstituted-3-(phenylsulfonyl)propanamides . Although the specific synthesis of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide would likely include a piperidinone ring, a sulfonamide functional group, and phenyl rings with methyl substituents. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For example, the cross-coupling of sulfonamides with halopyridines catalyzed by CuI and a bidentate ligand has been reported . This reaction yields N-(pyridinyl)-substituted sulfonamides, which suggests that similar cross-coupling reactions could be applicable to the synthesis or modification of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide are not provided, sulfonamides generally exhibit a range of solubilities depending on their structure. They can form hydrogen bonds due to the presence of the sulfonamide group, which can affect their boiling points, melting points, and solubility in various solvents. The presence of a piperidinone ring and phenyl groups would also contribute to the compound's overall lipophilicity and potential interactions with biological molecules.

科学研究应用

生物分布和代谢研究

对结构类似于N-(4-甲基-3-(2-氧代哌啶-1-基)苯基)-3-(4-(甲磺基)苯基)丙酰胺的化合物进行的研究探索了它们在生物系统中的分布和代谢。例如,对具有相关结构的托品胺的研究已经检查了其在暖血动物体内给药后在各种器官中的分布,显示在胃、肠、脑、肺和脾等组织中有显著存在(Shormanov et al., 2016)。这些发现突显了了解这类化合物如何代谢和分布的重要性,这对于它们潜在的治疗应用至关重要。

镇痛和抗炎特性

对具有类似功能基团的化合物的研究表明具有显著的镇痛和抗炎特性。例如,对2-(3-氟-4-甲磺基氨基苯基)丙酰胺的研究已经确定它们为强效的瞬时受体电位香草酰胺1(TRPV1)拮抗剂,为其作用机制和潜在的治疗益处提供了见解(Kim et al., 2012)。这些结果表明N-(4-甲基-3-(2-氧代哌啶-1-基)苯基)-3-(4-(甲磺基)苯基)丙酰胺在管理疼痛和炎症方面具有潜力,但需要进一步专门针对该化合物的研究。

神经保护作用

对具有类似结构的化合物,如PARP抑制剂的神经保护作用的研究显示在细胞模型中减少细胞毒性和在中风动物模型中减轻脑损伤方面取得了有希望的结果(Kamanaka et al., 2004)。这项研究强调了N-(4-甲基-3-(2-氧代哌啶-1-基)苯基)-3-(4-(甲磺基)苯基)丙酰胺在神经保护方面的潜在应用,特别是在缺血性中风等疾病中。

除草活性

α-苯磺酰基丙酰胺已被研究其除草活性,表明其对某些杂草具有有效性,同时在水稻田条件下对水稻植株安全(Omokawa et al., 1985)。这表明了该化学家族内化合物,包括N-(4-甲基-3-(2-氧代哌啶-1-基)苯基)-3-(4-(甲磺基)苯基)丙酰胺,具有潜在的农业应用,突显了这类分子的多功能性和广泛潜在用途。

属性

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(12-8-17)29(2,27)28/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKWHRJLCFJABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)